DO34

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DO34は、ジアシルグリセロールリパーゼ(DAGL)の強力な選択的かつ中枢作用性阻害剤です。 DAGLαおよびDAGLβの両方に対し有意な阻害効果を示し、DAGLαに対するIC50は6 nM、DAGLβに対するIC50は3〜8 nMです 。この化合物は主に、エンドカンナビノイド系とその関連経路を研究するために、科学研究で使用されています。

準備方法

合成経路と反応条件

DO34の合成には、市販の出発物質から始まる複数のステップが含まれます。主要なステップには以下が含まれます。

コア構造の形成: これには、置換ベンゼン環と適切なアミンの反応が含まれ、コア構造が形成されます。

官能基化: コア構造はその後、さまざまな置換基で官能基化され、目的の活性を実現します。これには通常、アルキル化、アシル化、ハロゲン化などの反応が含まれます。

精製: 最終化合物は、カラムクロマトグラフィーや再結晶などの技術を使用して精製され、高純度を実現します。

工業的生産方法

This compoundの具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成手順のスケールアップです。これには、大量の反応条件の最適化、一貫した品質管理の確保、および工業規模の精製技術の採用が含まれます。

化学反応の分析

反応の種類

DO34は主に以下を行います。

置換反応: これらは、合成中にさまざまな官能基を導入するために使用されます。

酸化および還元反応: これらは、合成中の特定の官能基の酸化状態を変更するために含まれる場合があります。

一般的な試薬と条件

試薬: 一般的な試薬には、ハロゲン化剤、アルキル化剤、還元剤が含まれます。

条件: 一般的な条件には、制御された温度、不活性雰囲気(窒素またはアルゴンなど)、ジメチルスルホキシド(DMSO)またはアセトニトリルなどの溶媒の使用が含まれます。

主要な製品

これらの反応の主要な生成物は、DAGLαおよびDAGLβに対する特定の阻害活性によって特徴付けられる、高純度のthis compound化合物です。

科学研究への応用

This compoundは、科学研究において幅広い応用範囲を持っています。

化学: 酵素阻害のメカニズムと、脂質代謝におけるDAGLの役割を研究するために使用されます。

生物学: 特に2-アラキドノイルグリセロール(2-AG)の合成と分解において、エンドカンナビノイド系を理解するのに役立ちます。

医学: 痛み、炎症、代謝性疾患など、エンドカンナビノイド系に関連する状態における潜在的な治療効果について調査されています。

産業: エンドカンナビノイド系を標的とする新しい薬理学的薬剤の開発に使用されています。

科学的研究の応用

Pain Management

Mechanism of Action : DO34 inhibits diacylglycerol lipase alpha, leading to decreased levels of endocannabinoids such as 2-arachidonoylglycerol (2-AG) and anandamide. This inhibition has been linked to antinociceptive effects in models of inflammatory pain.

Case Study : In a study involving mice, administration of this compound (30 mg/kg) resulted in a significant reduction in mechanical and cold allodynia induced by lipopolysaccharide (LPS), demonstrating its potential use in treating inflammatory pain conditions. The compound effectively reversed allodynia without developing tolerance over repeated administrations, suggesting its efficacy for chronic pain management .

Alcohol Consumption

Impact on Alcohol Intake : Research indicates that this compound can significantly reduce ethanol preference and consumption in both male and female mice. This effect was observed even after chronic exposure to alcohol, highlighting its potential as a therapeutic agent for alcohol use disorders.

Experimental Findings : In a controlled study, mice treated with this compound showed a persistent decrease in ethanol consumption compared to control groups. The compound's ability to lower brain levels of 2-AG and arachidonic acid was confirmed through mass spectrometric analysis, reinforcing its role in modulating alcohol intake .

Fear Conditioning and Extinction

Role in Fear Responses : this compound has been studied for its effects on fear conditioning and extinction processes. The inhibition of 2-AG synthesis through this compound treatment resulted in increased freezing behavior during fear extinction trials, suggesting that the compound may impair the extinction of fear memories.

Research Insights : Mice treated with this compound exhibited heightened freezing responses during tone presentations on subsequent days of extinction training. This indicates that disruption of endocannabinoid signaling may affect emotional memory processing .

Comparative Data Table

作用機序

DO34は、ジアシルグリセロールリパーゼ酵素、特にDAGLαとDAGLβの活性を阻害することによってその効果を発揮します。これらの酵素は、ジアシルグリセロールを2-アラキドノイルグリセロール(2-AG)に変換する役割を担っており、重要なエンドカンナビノイドです。 これらの酵素を阻害することによって、this compoundは2-AGのレベルを低下させ、エンドカンナビノイドシグナル伝達経路を調節します .

類似化合物との比較

類似化合物

DO53: 同様の効力を持ちますが、選択性のプロファイルが異なる、別のDAGL阻害剤です。

THL(テトラヒドロリプスタチン): DAGLの選択性が低い阻害剤であり、他のリパーゼに対する阻害効果でも知られています。

DO34の独自性

This compoundは、DAGLαおよびDAGLβに対する高い効力と選択性によって特徴付けられます。 血液脳関門を通過して中枢効果を発揮する能力は、中枢神経系のエンドカンナビノイドシグナル伝達を研究する上で特に価値があります .

ご不明な点や詳細が必要な場合は、お気軽にお問い合わせください!

生物活性

DO34 is a selective inhibitor of diacylglycerol lipase (DAGL), an enzyme involved in the metabolism of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG). Its biological activity has been explored in various studies, focusing on its effects on pain modulation, alcohol consumption, and other physiological responses. This article synthesizes findings from diverse research sources, including case studies and experimental data, to provide a comprehensive overview of the biological activity of this compound.

This compound primarily inhibits DAGL, leading to decreased levels of 2-AG in the brain. This reduction impacts various physiological processes, including pain perception and substance use behaviors. The compound also exhibits off-target effects on other enzymes such as alpha/beta hydrolase domain-containing 2 and 6 (ABHD2/6) and phospholipase A2 group 7 (PLA2G7), which may contribute to its overall biological profile .

Effects on Pain Modulation

A significant study investigated the role of this compound in modulating inflammatory pain. Mice treated with this compound showed a dose-dependent reversal of mechanical and cold allodynia without developing tolerance over repeated administrations. Specifically, a dosage of 30 mg/kg resulted in an approximate 83% reduction in brain levels of 2-AG, along with significant decreases in anandamide (42%) and arachidonic acid (58%) levels .

Results Summary:

| Parameter | Control | This compound (30 mg/kg) | Statistical Significance |

|---|---|---|---|

| 2-AG Levels | High | Low | P<0.0001 |

| Anandamide Levels | High | Moderate | P<0.05 |

| Arachidonic Acid Levels | High | Low | P<0.0001 |

These findings suggest that this compound effectively reduces inflammatory pain responses by modulating endocannabinoid signaling pathways.

Influence on Alcohol Consumption

Research has also highlighted this compound's potential role in reducing alcohol consumption. In a study involving female mice, administration of this compound resulted in a persistent decrease in both ethanol preference and consumption compared to controls. This effect was attributed specifically to DAGL inhibition, as demonstrated by contrasting results with a structural analog, DO53, which did not inhibit DAGL but exhibited similar off-target effects .

Alcohol Consumption Data:

| Treatment | Ethanol Consumption | Ethanol Preference | Fluid Consumption |

|---|---|---|---|

| Control | High | High | Normal |

| This compound | Low | Low | Normal |

| DO53 | Moderate | No Change | Decreased |

The data indicates that while both compounds affected fluid consumption, only this compound consistently reduced ethanol-related behaviors without affecting overall fluid intake.

Case Studies and Broader Implications

Case studies examining the broader implications of endocannabinoid modulation through compounds like this compound suggest potential therapeutic applications in treating chronic pain conditions and substance use disorders. The ability of this compound to selectively inhibit DAGL while minimizing side effects presents an opportunity for developing targeted therapies that could improve patient outcomes without significant adverse effects.

特性

IUPAC Name |

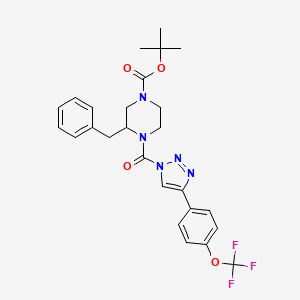

tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-1-carbonyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28F3N5O4/c1-25(2,3)38-24(36)32-13-14-33(20(16-32)15-18-7-5-4-6-8-18)23(35)34-17-22(30-31-34)19-9-11-21(12-10-19)37-26(27,28)29/h4-12,17,20H,13-16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGMWUWJVBKTRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28F3N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。